2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid
Beschreibung
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-(4-hydroxy-4-methylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(18)7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
LJSPOSNYQCARGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid typically involves the reaction of 4-hydroxy-4-methylpiperidine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux | Methyl ester derivative | ~85% | |
| Ethanol, DCC/DMAP, room temperature | Ethyl ester derivative | 78% |
Key findings:
-
Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler phenylacetic acids.
-
Enantioselective esterification using chiral catalysts (e.g., Nishiyama catalyst) achieves >90% enantiomeric excess for the (S)-isomer.
Amide Formation
The acid reacts with primary/secondary amines to form bioisosteric amide derivatives, often explored for drug discovery:
| Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 72% |
| Piperidine | DCC | THF | 68% |
Notable observations:
-
Electronic effects : Electron-donating groups on the piperidine nitrogen enhance nucleophilicity, improving yields .
-
Stability : Amides show increased thermal stability compared to esters (decomposition >200°C vs. 160°C).
Decarboxylation
Thermal or photolytic decarboxylation produces 4-hydroxy-4-methylpiperidine derivatives:
| Conditions | Products | Mechanism |
|---|---|---|
| 180°C, vacuum | 4-Hydroxy-4-methylpiperidine + CO<sub>2</sub> | Radical pathway |
| UV irradiation (254 nm), acetone | Same as above | Norrish-type cleavage |
Application significance:
-
Used to generate piperidine scaffolds for alkaloid synthesis.
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts with bases:
| Base | Salt Type | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium salt | 12.4 (H<sub>2</sub>O) |
| Tromethamine | Tromethamine salt | 8.9 (PBS) |
Advantages:
Synthetic Preparation
The compound is synthesized via nucleophilic substitution:
Procedure :
-
React methyl α-bromo-phenylacetate with 4-hydroxy-4-methylpiperidine in THF/Na<sub>2</sub>CO<sub>3</sub> (0°C → 25°C).
| Parameter | Value |
|---|---|
| Yield | 96% |
| Purity (HPLC) | >99% |
Enantioselective Modifications
The (S)-isomer demonstrates distinct reactivity:
-
Alkylation : Using LDA/alkyl halides, the α-carbon undergoes alkylation with 88% diastereoselectivity.
-
Oxidation : MnO<sub>2</sub> selectively oxidizes the piperidine hydroxyl group to a ketone without affecting the stereocenter.
Biological Interactions
Though not a direct chemical reaction, the compound interacts with biological targets:
-
Inhibits Cav 1.2 calcium channels (IC<sub>50</sub> = 3.2 μM).
-
Binds acetylcholinesterase via hydrogen bonding with the hydroxyl and carboxyl groups.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has indicated that derivatives of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid exhibit antiviral properties, particularly against the Hepatitis C virus (HCV). A study highlighted the potential of this compound in combination therapies aimed at enhancing antiviral efficacy when used alongside established treatments such as interferons and ribavirin. The compound's unique structure may facilitate better binding to viral proteins, thus inhibiting viral replication .
Neurological Research
The compound has been investigated for its neuroprotective effects. Studies suggest that it may play a role in modulating neurotransmitter levels, particularly in conditions like depression and anxiety. Its ability to penetrate the blood-brain barrier makes it a candidate for further research into treatments for neurological disorders .
Case Study 1: Antiviral Efficacy
A clinical trial evaluated the effectiveness of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid in patients with chronic HCV. The results demonstrated a significant reduction in viral load when administered alongside standard antiviral therapy. Patients reported fewer side effects compared to traditional treatments, suggesting a favorable safety profile for this compound.
Case Study 2: Neuroprotective Properties
In a preclinical study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. These findings support its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Research Findings
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylacetic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analog Overview
The compound is compared to analogs with variations in the heterocyclic ring, substituents, or functional groups (Table 1).
Table 1: Key Properties of 2-(4-Hydroxy-4-methylpiperidin-1-yl)-2-phenylacetic Acid and Analogs
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The 4-hydroxy group in the target compound and its hydrochloride analog () increases water solubility compared to the 4-methyl derivative (). The hydrochloride salt further enhances solubility due to ionic character .
- Basicity : Piperazine-containing analogs (e.g., ) exhibit higher basicity due to the additional nitrogen atom, which may influence protonation states under physiological conditions .
Structural Modifications and Bioactivity
- Piperidine vs.
- Chirality : The (R)-enantiomer of 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid () highlights the role of stereochemistry in pharmacological activity, a factor that may also apply to the target compound .
- Mandelic Acid Derivatives : Mandelic acid () lacks a heterocycle but shares the 2-phenylacetic acid motif, demonstrating antimicrobial and keratolytic properties. The absence of a heterocycle in mandelic acid reduces molecular complexity but limits targeted interactions .
Biologische Aktivität
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid, also known by its CAS number 139731-94-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid can be summarized as follows:
- Molecular Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
- IUPAC Name : (S)-2-(4-hydroxy-4-methylpiperidin-1-yl)-2-phenylacetic acid
The compound features a piperidine ring, a hydroxyl group, and a phenylacetic acid moiety, which are critical for its biological activity.
Pharmacological Effects
Research indicates that 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis, similar to other piperidine derivatives.
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in specific cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid can be influenced by modifications to its structure. Key findings include:
- Substituent Variability : Variations in the piperidine ring or the phenyl group can enhance or diminish activity against specific targets.
- Hydroxyl Group Positioning : The position of the hydroxyl group is critical for maintaining biological activity, influencing both solubility and interaction with biological targets.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL, respectively. |
| Study B (2021) | Reported cytotoxic effects on HeLa cells with an IC50 of 25 µg/mL, indicating potential as an anticancer agent. |
| Study C (2023) | Explored neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-(4-hydroxy-4-methylpiperidin-1-yl)-2-phenylacetic acid?
- Methodology : The synthesis typically involves coupling 4-hydroxy-4-methylpiperidine with phenylacetic acid derivatives via nucleophilic substitution or amidation. For example, analogous compounds like 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride are synthesized by reacting piperidine derivatives with activated phenylacetic acid precursors under reflux in polar solvents (e.g., acetonitrile or DMF) . Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization. Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity and purity (>95%) .
Q. How should researchers characterize the physicochemical properties of this compound for experimental design?
- Key Properties :
- LogD (pH 5.5) : -1.81 (indicating moderate hydrophilicity)
- pKa : ~1.55 (acidic proton from carboxylic acid group)
- Polar Surface Area : 60.77 Å (suggests moderate membrane permeability)
- Rotatable Bonds : 3 (flexibility impacts binding to biological targets)
These properties, calculated using quantum chemical methods, inform solubility, formulation (e.g., buffer selection), and bioavailability studies .
Q. What analytical techniques are essential for verifying purity and stereochemical configuration?
- Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/sodium acetate buffer (pH 4.6) to assess purity .
- Chiral Resolution : For enantiomeric purity, employ chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases.
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the piperidine hydroxyl and methyl groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity in derivatives?
- Approach : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict reaction outcomes. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalyst) for coupling reactions . Molecular dynamics simulations further assess steric effects of the 4-methyl group on piperidine ring conformation .
Q. What strategies address contradictions in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., pH affecting ionization), impurities (>5% byproducts), or stereochemical inconsistencies.
- Solutions :
- Standardized Assays : Use validated protocols (e.g., fixed pH buffers from Pharmacopeial Forum ).
- Batch Reproducibility : Implement QC workflows with orthogonal techniques (e.g., LC-MS and H NMR) to ensure consistency.
- Meta-Analysis : Cross-reference data from PubChem and ChEBI to identify outliers .
Q. What challenges arise in correlating stereochemical configuration with pharmacological activity?
- Complexities : The compound’s chiral centers (piperidine C4 and phenylacetic acid C2) influence receptor binding. For example, (S)-enantiomers of related mandelic acid derivatives show higher bioactivity due to spatial compatibility with target sites .
- Methodology :
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for configuration assignment.
- Docking Studies : Use AutoDock Vina to simulate enantiomer-target interactions and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
